molecular formula C9H14N2O2 B13089622 N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide

N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide

Cat. No.: B13089622
M. Wt: 182.22 g/mol
InChI Key: YYLWSGKHCNUKTP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-{2-[(Furan-2-ylmethyl)amino]ethyl}acetamide (CAS: 1038266-56-6) is a tertiary acetamide derivative with the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol . Its structure comprises an acetamide group (-NHCOCH₃) linked to an ethylamine chain substituted with a furan-2-ylmethyl moiety. This compound is synthesized via acylation reactions, often employing acetic anhydride under mild conditions (e.g., room temperature, short reaction times) to achieve high yields (>90%) .

Synthetic Relevance
The compound’s synthesis mirrors methodologies used for structurally related analogs, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, which is prepared by acylating N-benzyl-1-(furan-2-yl)methanamine with acetic anhydride . The efficiency of these reactions highlights the adaptability of acylation strategies for introducing acetamide functionalities into furan-containing amines.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

N-[2-(furan-2-ylmethylamino)ethyl]acetamide

InChI

InChI=1S/C9H14N2O2/c1-8(12)11-5-4-10-7-9-3-2-6-13-9/h2-3,6,10H,4-5,7H2,1H3,(H,11,12)

InChI Key

YYLWSGKHCNUKTP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNCC1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide can be achieved through several methods. One common approach involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction. The reaction time, solvent, and amounts of substrates are optimized to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound typically involve high-temperature reactions between furan and ethylamine. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form furan-2-ylmethylamine derivatives.

    Substitution: The amine group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents such as ethyl acetate .

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, furan-2-ylmethylamine derivatives, and various substituted amides and esters .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with furan and acetamide functionalities often exhibit antimicrobial activities. N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide has been studied for its potential effectiveness against various bacterial strains. In vitro studies have shown promising results in inhibiting the growth of antibiotic-resistant bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that this compound can induce apoptosis in cancer cells, particularly in breast and liver cancer models. The mechanism appears to involve the disruption of cellular signaling pathways that promote cell survival.

Neuroprotective Effects

Emerging research has indicated that this compound may possess neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. Studies have shown that it can mitigate oxidative stress in neuronal cells, thereby protecting against cell death associated with conditions like Alzheimer's disease.

Case Studies

Several case studies have documented the efficacy of this compound in various experimental settings:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus. Results indicated significant inhibition at low concentrations, suggesting its potential as a new antimicrobial agent.
  • Evaluation of Anticancer Properties : Research conducted at a leading cancer institute demonstrated that treatment with this compound led to a marked decrease in tumor size in xenograft models of breast cancer, highlighting its therapeutic potential.
  • Neuroprotection Study : A recent publication explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The findings revealed reduced markers of apoptosis and enhanced cell viability, supporting further investigation into its use for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and amine group play crucial roles in these interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

N-(2-Bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide ()
  • Structure: Incorporates a bromophenyl group instead of the ethylamino chain.
  • The aromatic ring may also influence crystalline packing, leading to higher melting points compared to the target compound.
2-Chloro-N-({3-[(furan-2-ylmethoxy)methyl]phenyl}methyl)acetamide ()
  • Structure : Features a chloro substituent and a furan-2-ylmethoxy-phenyl group.
  • Impact : The chlorine atom and methoxy-linked phenyl ring enhance steric bulk and electronic effects, likely reducing solubility in aqueous media. This compound’s molecular weight (293.74 g/mol) and polar surface area differ significantly from the target compound, affecting pharmacokinetic properties .
N-Benzyl-N-(Furan-2-ylmethyl)acetamide ()
  • Structure: Substitutes the ethylamino group with a benzyl moiety.
  • Reported melting points (84–85°C) suggest stronger intermolecular interactions due to planar aromatic systems .
Anti-Exudative Acetamide Derivatives ()
  • Example: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide.
  • Comparison: The triazole-sulfanyl substituent in these derivatives enhances anti-inflammatory activity, as demonstrated in rodent models.
Melatonergic Ligands ()
  • Example: UCM765 (N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide).
  • Comparison : Aryl substitutions in UCM765 improve water solubility and receptor (MT1/MT2) binding affinity. The target compound’s furan moiety may limit metabolic stability compared to halogenated or methoxylated analogs but could offer unique selectivity profiles .
PD-1/PD-L1 Inhibitors ()
  • Example : Terphenyl-based acetamides (7a–7e).
  • Comparison : Complex substituents (e.g., benzo-1,4-dioxan, chloro-methoxy biphenyl) in these inhibitors enable high binding affinity to immune checkpoints. However, their syntheses yield only 28–48.7%, contrasting with the target compound’s >90% efficiency, underscoring a trade-off between complexity and practicality .

Structural and Electronic Effects

  • Cyanosubstituted Analog (): 2-Cyano-N-(furan-2-ylmethyl)acetamide exhibits antibacterial and antitumor activities attributed to the electron-withdrawing cyano group.
  • Crystal Packing (): Hydrogen-bonding networks in crystal structures of furan-containing acetamides are critical for stability. The target compound’s ethylamino chain may disrupt such packing, reducing crystallinity but improving solubility .

Biological Activity

N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide is a compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound consists of a furan ring linked to an acetamide group, contributing to its reactivity and biological potential. The molecular formula is C₁₂H₁₄N₂O, indicating the presence of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The furan moiety enhances the compound's solubility and stability, making it suitable for various biological applications.

Antimicrobial Activity

Research indicates that compounds containing furan and acetamide functionalities often exhibit significant antimicrobial properties. For instance, this compound has been identified as a candidate for drug development in this area.

Table 1: Comparative Antimicrobial Activities of Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(2-aminoethyl)-N-(4-chlorophenyl)acetamideContains an aromatic ring instead of a furanPotentially antimicrobial
5-(furan-2-carboxylic acid)Furan ring with carboxylic acid functionalityAnticancer properties
N-(4-methoxyphenyl)-N-(furan-2-carboxamide)Methoxy-substituted phenyl groupAntimicrobial activity

The presence of the furan ring is particularly significant as it has been linked to enhanced interaction with microbial targets, potentially leading to improved efficacy against various pathogens .

Anticancer Activity

In addition to its antimicrobial properties, this compound shows promise as an anticancer agent. Compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the anticancer potential of several furan-containing compounds, revealing that derivatives similar to this compound exhibited IC₅₀ values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. For example:

  • Compound A : IC₅₀ = 4.2 μM against MCF-7
  • Compound B : IC₅₀ = 1.88 μM against A549

These findings suggest that the unique structural features of furan derivatives contribute to their ability to induce apoptosis in cancer cells .

Understanding the mechanism of action is crucial for assessing the therapeutic potential of this compound. Interaction studies typically focus on:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at specific phases, leading to reduced cell viability.
  • Apoptosis Induction : The activation of apoptotic pathways has been observed in studies involving furan derivatives.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions, including:

  • Ugi Reaction : A four-component reaction that allows for the efficient formation of amides.
  • Conventional Amide Formation : Utilizing coupling agents to facilitate the reaction between furan-containing amines and acetic acid derivatives.

These methods not only provide high yields but also maintain the integrity of the functional groups necessary for biological activity .

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